1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol
Description
1,2-Dilinoleoyl-3-<i>tert</i>-butyldiphenylsilyl glycerol is a synthetic triacylglycerol derivative characterized by two linoleoyl (C18:2) fatty acid chains esterified to the first and second hydroxyl groups of glycerol and a bulky <i>tert</i>-butyldiphenylsilyl (TBDPS) group protecting the third hydroxyl position. The TBDPS moiety enhances steric protection of the hydroxyl group, making this compound particularly useful in multistep organic syntheses requiring selective deprotection strategies . The linoleoyl chains, rich in polyunsaturated fatty acids (PUFAs), impart distinct physicochemical properties, such as lower melting points and higher susceptibility to oxidation compared to saturated analogs. This compound is primarily employed in lipid chemistry research, serving as a model for studying regioselective enzymatic reactions or as a precursor for synthesizing structurally complex lipids.
Properties
Molecular Formula |
C55H86O5Si |
|---|---|
Molecular Weight |
855.4 g/mol |
IUPAC Name |
[(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C55H86O5Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40-46-53(56)58-48-50(60-54(57)47-41-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)49-59-61(55(3,4)5,51-42-36-34-37-43-51)52-44-38-35-39-45-52/h14-17,20-23,34-39,42-45,50H,6-13,18-19,24-33,40-41,46-49H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t50-/m0/s1 |
InChI Key |
UEBRWCSUMBZNBW-KXVGXDOASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts such as DMAP (4-Dimethylaminopyridine) and reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol can undergo various chemical reactions, including:
Oxidation: The linoleoyl groups can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include hydroperoxides, dihydro derivatives, and various substituted silyl compounds.
Scientific Research Applications
1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential effects on cellular membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialized materials and coatings
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-tert-butyldiphenylsilyl Glycerol involves its interaction with cellular membranes and enzymes. The linoleoyl groups can integrate into lipid bilayers, affecting membrane fluidity and function. The tert-butyldiphenylsilyl group can protect hydroxyl groups from unwanted reactions, allowing for selective modifications in complex synthetic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts 1,2-dilinoleoyl-3-TBDPS glycerol with the structurally analogous 1,2-dipalmitoyl-3-oleoylglycerol (DPPO) (CAS 1867-91-0), a triacylglycerol containing two saturated palmitoyl (C16:0) chains and one monounsaturated oleoyl (C18:1) chain :
| Property | 1,2-Dilinoleoyl-3-TBDPS Glycerol | 1,2-Dipalmitoyl-3-oleoylglycerol (DPPO) |
|---|---|---|
| Molecular Weight | ~911.42 g/mol | ~887.42 g/mol |
| Fatty Acid Composition | 2× linoleoyl (C18:2, PUFA) | 2× palmitoyl (C16:0, SFA), 1× oleoyl (C18:1, MUFA) |
| Functional Groups | TBDPS-protected hydroxyl | Free hydroxyl group |
| Solubility | Low solubility in polar solvents due to TBDPS | Moderate solubility in organic solvents |
| Primary Applications | Organic synthesis, protective group studies | Membrane biophysics, lipid bilayer models |
Chemical Reactivity and Stability
- Oxidative Stability: The linoleoyl chains in 1,2-dilinoleoyl-3-TBDPS glycerol are prone to autoxidation due to their bis-allylic methylene groups, necessitating storage under inert atmospheres. In contrast, DPPO’s saturated palmitoyl chains confer greater oxidative stability .
- Deprotection Sensitivity : The TBDPS group in the target compound can be selectively cleaved under acidic conditions (e.g., HF-pyridine) or via fluoride ions (e.g., TBAF), enabling controlled deprotection—a feature absent in DPPO .
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